Maltol isobutyrate

Description

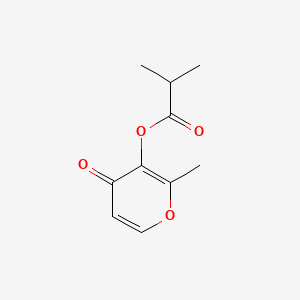

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHYRPUJHEOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047703 | |

| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Strawberry aroma | |

| Record name | Maltyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 °C. @ 7.00 mm Hg | |

| Record name | Maltyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) | |

| Record name | Maltyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.145-1.149 | |

| Record name | Maltyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65416-14-0 | |

| Record name | Maltol isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LE3UBK142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activities and Biochemical Mechanisms of Maltol Isobutyrate

While research directly focused on the biological and biochemical mechanisms of maltol (B134687) isobutyrate is limited, extensive studies on its analogs, particularly the combination of ethyl maltol and ethyl isobutyrate, provide significant insights into its role in olfactory perception and chemoreception.

Environmental Fate and Degradation Studies

FEMA GRAS

The Flavor and Extract Manufacturers Association (FEMA) has designated maltol (B134687) isobutyrate as "Generally Recognized as Safe" (GRAS). ontosight.ai Its FEMA number is 3462. nih.govvigon.com This status indicates that it is considered safe for its intended use in food products under specified conditions.

JECFA

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated maltol isobutyrate. Its JECFA number is 1482. nih.govwho.int In its 2005 evaluation, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov

Other Regulatory Information

This compound is listed on several international chemical inventories, including the US Toxic Substances Control Act (TSCA) and the European Community's EC number 265-755-2. nih.govadv-bio.com It is also approved for use in cosmetics. thegoodscentscompany.com

Advanced Research Applications and Future Directions

Novel Applications in Scientific Research (beyond basic characterization)

While the primary industrial use of maltol (B134687) isobutyrate is in the food and fragrance sectors, its utility as a research chemical is noteworthy. It serves as a tool in fundamental and applied scientific investigations.

Maltol isobutyrate is utilized as a pharmaceutical intermediate in the synthesis of more complex drug molecules. alfa-industry.com Companies that supply specialty chemicals often list it among products available for the pharmaceutical industry, sometimes offering custom manufacturing services for such applications. ulprospector.comthegoodscentscompany.com Its specific role lies in its ester and pyrone functionalities, which can be modified through various chemical reactions to build larger, more complex molecular architectures required for pharmacologically active compounds. A patented synthesis method highlights its production from maltol and isobutyryl chloride, which provides an efficient route for obtaining this chemical intermediate. google.com

There is some indication that this compound has been used in laboratory settings to study the effects of various environmental toxins on biological systems. alfa-industry.com However, the bulk of environmental data available focuses on the environmental impact of this compound itself rather than its use as a research tool for investigating other toxins. environmentclearance.nic.invigon.com Safety data sheets indicate it is not expected to cause adverse environmental effects like ozone depletion or endocrine disruption. vigon.com One assessment notes it as hazardous for water, advising against its release into groundwater or sewage systems. adv-bio.com

Integration with Interdisciplinary Research Fields

The application of this compound is gradually extending into interdisciplinary scientific domains, particularly where the interaction of small molecules with biological systems is a key focus.

In the fields of chemical biology and biomedical research, this compound is valued for its biochemical properties. It is classified as a biochemical for proteomics research, indicating its potential use in studying proteins and their functions. scbt.com One of its significant research applications stems from its ability to mimic the effects of certain neurotransmitters and hormones, making it a useful tool for studying the central nervous system and the biochemical pathways of various drugs and molecules. alfa-industry.com

A specific example of its application is in neurobiology research, particularly in studies of olfaction. In a study involving honey bees, researchers used a mixture containing ethyl isobutyrate and ethyl maltol (a related compound to this compound) to investigate how the insects perceive and process complex odor mixtures. This type of research helps to understand the fundamental principles of sensory perception across different species. Furthermore, this compound has been screened for potential toxicity in the Tox21 database, which is a large-scale biomedical research initiative to test the safety of chemical compounds. ontosight.ai

Table 1: Research Applications of this compound

| Research Field | Specific Application | Key Findings/Relevance | Citations |

|---|---|---|---|

| Pharmaceutical Chemistry | Intermediate in drug synthesis | Used as a building block for more complex pharmaceutical compounds. | alfa-industry.comulprospector.comthegoodscentscompany.com |

| Biochemical Research | Mimicking biomolecules | Simulates the effects of some neurotransmitters and hormones to study their physiological effects. | alfa-industry.com |

| Proteomics | Biochemical for research | Available for use in studies related to proteins. | scbt.com |

| Chemical Biology/Neurobiology | Olfactory perception studies | Used in odor mixtures to study how organisms like honey bees process complex smells. |

| Toxicology | Environmental toxin studies | Has been used to study the bodily effects of various environmental toxins. | alfa-industry.com |

Currently, there is no significant body of academic research detailing the application of this compound in the field of materials science. While some suppliers of the chemical also serve the materials science and engineering sectors, specific applications for this compound have not been documented in the available literature. sigmaaldrich.comsigmaaldrich.com

Methodological Advancements in this compound Research

Advancements in research involving this compound include the development of more efficient synthesis and analysis techniques. A Chinese patent describes an improved method for synthesizing this compound from maltol and isobutyryl chloride using a pyridine (B92270) catalyst. google.com This method is conducted at room temperature and is noted for having the advantages of producing little byproduct and achieving a high yield. google.com

In the area of analytical chemistry, new methods have been developed for the quantitative analysis of aroma compounds in complex mixtures like wine. researchgate.net One such method uses liquid-liquid extraction and gas chromatography coupled to mass spectrometry (GC/MS) to quantify a wide range of esters and other aroma compounds from a single sample. researchgate.net While not exclusively developed for this compound, these methodological advancements are crucial for accurately studying it and related flavor compounds in various food and beverage products. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Maltol |

| Isobutyryl chloride |

| Pyridine |

| Chloroform |

| Ethyl isobutyrate |

Development of New Analytical Methodologies

The accurate and efficient detection and quantification of flavor compounds like this compound in complex matrices such as food and beverages are crucial for quality control and research. There is a growing need for new analytical methods that can handle a large number of analytes within these intricate environments. sigmaaldrich.com Current methodologies often rely on established techniques like gas chromatography-mass spectrometry (GC-MS). However, future research could focus on developing more sensitive, selective, and rapid analytical workflows.

Emerging trends in analytical chemistry point towards the potential for significant advancements. researchgate.net For instance, the development of new ionization sources for mass spectrometry, particularly high-resolution mass spectrometers like Time-of-Flight (TOF) and Orbitrap, could offer enhanced sensitivity for analyzing trace amounts of this compound. sci-hub.se Furthermore, integrating these with advanced separation techniques such as comprehensive two-dimensional gas chromatography (GC×GC) could provide superior selectivity, which is essential for resolving complex aroma profiles. sci-hub.se Another avenue for development lies in creating more accessible and cost-effective analytical tools, possibly leveraging technologies like proton nuclear magnetic resonance (¹H NMR) spectroscopy, though challenges in sensitivity would need to be addressed. researchgate.net The standardization of these advanced methodologies will be crucial for ensuring data comparability across different laboratories and studies. researchgate.net

High-Throughput Screening in Biological Assays

High-Throughput Screening (HTS) represents a powerful technology for rapidly evaluating the biological activity of thousands of chemical compounds. irbm.comlbl.gov This automated approach is a cornerstone of drug discovery and toxicology, enabling the efficient identification of molecules that interact with specific biological targets. irbm.comoup.com For a compound like this compound, which is consumed as a food additive, HTS offers a methodology to explore its broader biological profile beyond its flavor characteristics. nih.gov

HTS campaigns utilize miniaturized in vitro assays to test large compound libraries against biological targets, such as enzymes or cellular receptors. irbm.comamazon.com The process involves precise, automated liquid handling to minimize contamination and ensure reproducibility. irbm.com Data from these screens can help prioritize chemicals for further study based on their potential biological or toxicological effects. oup.com

For this compound, HTS could be employed to:

Profile against a wide range of biological targets: Screening against panels of nuclear receptors or other cellular pathways could reveal previously unknown biological interactions. oup.com

Incorporate into cell-based assays: Screening using engineered cell lines could provide insights into cellular responses and viability, further validating any identified "hits". irbm.com

While specific HTS data for this compound is not currently prevalent in public literature, the application of these established platforms represents a significant future research direction.

Addressing Research Gaps and Future Perspectives

Despite its use as a flavoring agent, several research gaps exist in our understanding of this compound. Future research should aim to fill these voids, focusing on its biological activities, environmental impact, and the relationship between its structure and function.

Exploration of Undiscovered Biological Activities

The biological activities of many flavor compounds are not fully understood. While maltol and its derivatives have been investigated for certain properties, the specific biological profile of this compound remains largely unexplored. Research into maltol derivatives has shown potential applications, such as in the design of materials with antibacterial properties by chelating iron ions essential for microbial survival. cnr.it This suggests that this compound could possess activities beyond its sensory properties.

Future research could investigate a range of potential biological effects, including:

Antimicrobial or antifungal properties.

Antioxidant capacity.

Anti-inflammatory effects.

Neuroprotective activities.

Pharmacological studies on related plant-derived compounds have revealed a wide array of health-promoting activities, indicating that systematic investigation of compounds like this compound could yield valuable discoveries. researchgate.net

Long-term Environmental Fate and Remediation Strategies

The increasing use of synthetic chemicals has led to global concerns about emerging pollutants and their potential impact on the environment and human health. nih.gov As a synthetic flavoring agent, the long-term environmental fate of this compound is an important area for future investigation. There is currently a lack of data on its persistence, bioaccumulation, and potential toxicity in ecosystems.

Key research questions that need to be addressed include:

Biodegradability: How readily is this compound broken down by microorganisms in soil and water? Studies on microbial degradation are crucial for understanding its environmental persistence. researchgate.net

Bioaccumulation: Does the compound accumulate in organisms, potentially moving up the food chain? researchgate.net

Ecotoxicity: What are the potential toxic effects on aquatic and terrestrial organisms? researchgate.net

Should this compound be found to be persistent or harmful, research into remediation strategies would be necessary. Potential approaches could include bioremediation, which uses microorganisms to break down contaminants, or advanced oxidation processes. cnr.itnih.gov Understanding the behavior of such compounds in the environment is essential for ensuring their sustainable use. cnr.it

Comprehensive Structure-Function Relationship Studies

Structure-function (or structure-activity) relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure determines its properties, including its perceived aroma. For flavor and fragrance molecules, these studies help to explain why certain compounds smell the way they do and can guide the design of new molecules with specific sensory characteristics.

In the case of this compound, its aroma profile is described as a blend of sweet, strawberry, and caramel (B1170704) notes. fraterworks.com This is distinct from its parent molecule, maltol (caramelic), and related esters like ethyl maltol (intense caramel). fraterworks.com Studies on mixtures of related compounds, such as ethyl isobutyrate (strawberry-like) and ethyl maltol (caramel-like), have shown that the olfactory system processes them in a "configural" way, meaning the mixture is perceived as a new, distinct aroma (pineapple-like) rather than just the sum of its parts. frontiersin.orgmdpi.comu-strasbg.fr This perceptual blending highlights the complexity of aroma perception.

A comprehensive SAR study of this compound would involve synthesizing and sensorially evaluating a series of structurally related molecules to determine how changes in the ester group or modifications to the pyranone ring affect the perceived aroma. This could involve exploring the impact of chain length, branching, and functional groups on odor quality and intensity.

Table 1: Odor Characteristics of Maltol and Related Compounds

| Compound | Structure | Reported Odor Characteristics |

| Maltol | 3-Hydroxy-2-methyl-4-pyrone | Caramelic, sugary fraterworks.com |

| Ethyl Maltol | 2-Ethyl-3-hydroxy-4-pyrone | Intense caramel, cotton candy fraterworks.com |

| Ethyl Isobutyrate | Ethyl 2-methylpropanoate | Strawberry-like, fruity mdpi.com |

| This compound | Propane-2-carboxylic acid, 2-methyl-4-oxo-4H-pyran-3-yl ester | Sweet, strawberry, caramel, cotton candy fraterworks.com |

This systematic approach would provide a deeper understanding of the molecular features responsible for the unique aroma of this compound and could lead to the discovery of novel flavor and fragrance ingredients.

Q & A

Q. What established synthetic pathways exist for Maltol isobutyrate, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: this compound (C₁₀H₁₂O₄) is synthesized via esterification of maltol with isobutyric acid derivatives. Key steps include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic methods for greener synthesis.

- Temperature control : Maintain 60–80°C to prevent maltol degradation.

- Purity optimization : Use vacuum distillation or column chromatography for purification.

- Yield monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | 1–3% H₂SO₄ | Increases esterification efficiency |

| Reaction Time | 4–6 hrs | Longer durations risk side reactions |

| Solvent | Anhydrous toluene | Reduces hydrolysis |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H and ¹³C NMR peaks (e.g., maltol’s pyranone ring at δ 6.3–6.8 ppm, isobutyrate’s methyl groups at δ 1.1–1.3 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity (>97%) and detect volatile impurities (e.g., unreacted isobutyric acid) .

- Melting Point Analysis : Compare observed values (literature: ~45–50°C) to assess crystallinity .

Q. How does pH influence the stability of this compound in aqueous solutions, and what methods assess degradation products?

Methodological Answer:

- Stability Testing : Prepare buffered solutions (pH 2–9) and incubate at 25°C/40°C. Sample at intervals (0, 24, 48 hrs).

- Degradation Analysis : Use HPLC-PDA to monitor hydrolysis products (maltol and isobutyric acid).

- Key Finding : Stability decreases above pH 7 due to ester bond cleavage .

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic/antagonistic effects of this compound in multi-component flavor systems?

Methodological Answer:

- Odorant Blending : Prepare binary mixtures (e.g., ethyl isobutyrate and ethyl maltol) at varying ratios (e.g., 30:70 vs. 70:30) .

- Behavioral Assays : Use rodent models to assess configural (holistic) vs. elemental (individual) odor perception.

- Statistical Analysis : Apply multivariate ANOVA to compare discrimination learning rates across mixture ratios .

Q. What in vitro/in vivo models are appropriate for studying this compound’s antioxidant mechanisms in neural tissues?

Methodological Answer:

- In Vitro : Expose Schwann cell lines (e.g., RSC96) to H₂O₂-induced oxidative stress. Measure cell viability (MTT assay) and apoptosis markers (caspase-3 activity) with/without maltol derivatives .

- In Vivo : Use streptozotocin (STZ)-induced diabetic rats. Assess:

- Motor nerve conduction velocity (MNCV) via electrophysiology.

- Na⁺-K⁺-ATPase activity in sciatic nerves .

- Mechanistic Focus : Quantify ROS levels (dihydroethidium staining) and antioxidant enzyme expression (SOD, GPx) via qPCR .

Q. How should contradictory findings about this compound’s volatility in solvent systems be resolved?

Methodological Answer:

- Controlled Volatility Studies : Use headspace GC-MS to measure vapor pressure in polar (water) vs. non-polar (hexane) solvents.

- Environmental Factors : Control temperature (25°C vs. 40°C) and humidity.

- Data Reconciliation : Apply linear regression to isolate solvent polarity effects from thermal degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity of this compound across studies?

Methodological Answer:

- Meta-Analysis Framework :

Compile data from in vitro (cell lines) and in vivo (rodent) studies.

Normalize dosage (µM/mg/kg) and exposure duration.

Use funnel plots to detect publication bias.

- Key Variables : Account for differences in:

- Cell type specificity (e.g., neuronal vs. epithelial cells).

- Diabetic vs. non-diabetic models .

Tables for Key Comparisons

Q. Table 1: Analytical Techniques for this compound

| Technique | Application | Detection Limit | Reference |

|---|---|---|---|

| GC-MS | Purity, volatile impurities | 0.1 ppm | |

| HPLC-PDA | Degradation products | 0.05 µg/mL | |

| ¹H NMR | Structural confirmation | 1–5 mol% |

Q. Table 2: In Vivo Parameters for Neuropathy Studies

| Parameter | STZ Model Outcome | Maltol Intervention Effect | Reference |

|---|---|---|---|

| MNCV | Decreased by 30% | Improved by 15–20% | |

| Na⁺-K⁺-ATPase | Reduced activity | Restored to 80% baseline |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.